molecular formula C15H20N2O3 B1437653 Ethyl 1-(4-aminobenzoyl)piperidine-4-carboxylate CAS No. 1039329-88-8

Ethyl 1-(4-aminobenzoyl)piperidine-4-carboxylate

Cat. No. B1437653
M. Wt: 276.33 g/mol
InChI Key: NDSBPCSUNHWJOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(4-aminobenzoyl)piperidine-4-carboxylate, also known as benzocaine, is a local anesthetic commonly used in medical and dental procedures to alleviate pain. This compound belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring bearing a carboxylic acid group .


Synthesis Analysis

Ethyl 1-(4-aminobenzoyl)piperidine-4-carboxylate was first synthesized in 1890 by Eduard Ritsert by condensing p-nitrobenzoic acid with ethylene glycol and subsequent reduction. It has also been used in the synthesis of quinolin-2 (1 H)-one derivatives .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 1- (4-aminobenzoyl)-4-piperidinecarboxylate. Its InChI Code is 1S/C15H20N2O3/c1-2-20-15 (19)12-7-9-17 (10-8-12)14 (18)11-3-5-13 (16)6-4-11/h3-6,12H,2,7-10,16H2,1H3 .


Chemical Reactions Analysis

Ethyl 4-amino-1-piperidinecarboxylate has been used as a reactant for the synthesis of Milrinone analogs to analyze effects on intracellular calcium increase in cardiac cells .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 1-(4-aminobenzoyl)piperidine-4-carboxylate is 276.34 . It is a powder at room temperature .

Safety And Hazards

The safety data sheet for a similar compound, Ethyl 1-(3-aminobenzyl)piperidine-4-carboxylate, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 1-(4-aminobenzoyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-20-15(19)12-7-9-17(10-8-12)14(18)11-3-5-13(16)6-4-11/h3-6,12H,2,7-10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSBPCSUNHWJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-aminobenzoyl)piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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